molecular formula C23H26N4O4 B277086 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide

Cat. No.: B277086
M. Wt: 422.5 g/mol
InChI Key: NJJXKFGXCIMKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a morpholinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the morpholinylphenyl group is often added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the oxadiazole ring can produce a variety of nitrogen-containing heterocycles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may act as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the morpholinylphenyl group are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide

InChI

InChI=1S/C23H26N4O4/c1-29-20-6-3-2-5-19(20)23-25-22(31-26-23)8-4-7-21(28)24-17-9-11-18(12-10-17)27-13-15-30-16-14-27/h2-3,5-6,9-12H,4,7-8,13-16H2,1H3,(H,24,28)

InChI Key

NJJXKFGXCIMKBQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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